1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one
CAS No.:
Cat. No.: VC18226197
Molecular Formula: C10H7F3O3
Molecular Weight: 232.16 g/mol
* For research use only. Not for human or veterinary use.
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one -](/images/structure/VC18226197.png)
Specification
Molecular Formula | C10H7F3O3 |
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Molecular Weight | 232.16 g/mol |
IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2,2,2-trifluoroethanone |
Standard InChI | InChI=1S/C10H7F3O3/c11-10(12,13)9(14)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2 |
Standard InChI Key | AJKODIKPAHIOAP-UHFFFAOYSA-N |
Canonical SMILES | C1C(OC2=CC=CC=C2O1)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₀H₇F₃O₃, with a molecular weight of 232.16 g/mol . Its IUPAC name, 1-(2,3-dihydrobenzo[b][1, dioxin-2-yl)-2,2,2-trifluoroethan-1-one, reflects the following structural components:
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A 2,3-dihydrobenzo[b][1, dioxin moiety, featuring a fused benzene ring and a 1,4-dioxane ring.
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A trifluoroacetyl group (-COCF₃) attached to the dioxin ring at position 2.
The InChIKey AJKODIKPAHIOAP-UHFFFAOYNA-N provides a unique identifier for its stereochemical configuration .
Spectral and Computational Data
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Nuclear Magnetic Resonance (NMR): While experimental NMR data for this specific compound are unavailable, analogous benzodioxin derivatives exhibit characteristic signals for aromatic protons (δ 6.8–7.2 ppm) and dioxane methylene groups (δ 4.2–4.5 ppm) .
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Mass Spectrometry: The molecular ion peak ([M]⁺) is expected at m/z 232, with fragmentation patterns dominated by loss of COCF₃ (93 amu) .
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Computational Predictions: LogP values range from 0.78–1.52, indicating moderate lipophilicity, while topological polar surface area (TPSA) calculations suggest 33.12 Ų, consistent with limited membrane permeability .
Synthesis and Preparation
General Synthetic Strategies
The synthesis of 1-(2,3-dihydrobenzo[b] dioxin-2-yl)-2,2,2-trifluoroethan-1-one likely involves multi-step organic transformations, as inferred from related compounds :
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Formation of the Benzodioxin Core:
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Introduction of the Trifluoroacetyl Group:
Optimized Reaction Conditions
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Solvent Systems: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for acylation steps to avoid hydrolysis .
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Catalysts: AlCl₃ or BF₃·OEt₂ enhance electrophilic aromatic substitution efficiency .
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Temperature: Reactions typically proceed at 0–25°C to minimize side reactions .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: The compound is stable at room temperature but may decompose above 200°C, releasing fluorine-containing byproducts .
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Hydrolytic Sensitivity: The trifluoroacetyl group is resistant to hydrolysis under neutral conditions but degrades in strong acidic or basic media .
Solubility and Partitioning
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., chloroform) .
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LogP: Experimental data are lacking, but computational models (XLOGP3, SILICOS-IT) predict a partition coefficient of 0.78–1.52 .
Research Applications and Future Directions
Material Science
The compound’s fluorinated structure makes it a candidate for:
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Liquid Crystal Displays (LCDs): As a polarity-modulating component .
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Polymer Additives: To enhance thermal and chemical resistance .
Medicinal Chemistry
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Anticancer Agents: Analogous compounds inhibit flap endonuclease 1 (FEN1), a DNA repair enzyme overexpressed in tumors .
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Antipsychotics: Benzodioxin derivatives modulate dopamine and serotonin receptors, suggesting potential in schizophrenia treatment .
Synthetic Challenges
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